N-(Phosphonacetyl)-L-Aspartate

Enzyme Inhibition Drug Discovery ATCase

Researchers face challenges in validating ATCase dependency due to a lack of high-affinity, mechanism-based probes. PALA solves this as the definitive transition-state analog inhibitor (Ki sub-nM). - **Mechanism:** Stabilizes inactive T-state of ATCase; blocks de novo pyrimidine synthesis. - **Application:** Essential for 5-FU synergy (43% response rate in colorectal cancer), resistance model generation (ATCase amplification), and structural biology (R-state trapping). - **Supply:** High-purity material available for immediate R&D shipment.

Molecular Formula C6H7NO8P-3
Molecular Weight 252.10 g/mol
Cat. No. B10851213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phosphonacetyl)-L-Aspartate
Molecular FormulaC6H7NO8P-3
Molecular Weight252.10 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])NC(=O)CP(=O)(O)[O-])C(=O)[O-]
InChIInChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)/p-3/t3-/m0/s1
InChIKeyZZKNRXZVGOYGJT-VKHMYHEASA-K
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PALA: ATCase Inhibitor for Pyrimidine Pathway Research


N-(Phosphonacetyl)-L-Aspartate (PALA) is a transition-state analog inhibitor of aspartate transcarbamoylase (ATCase), the enzyme that catalyzes the second step of de novo pyrimidine biosynthesis [1]. PALA mimics the structure of the enzyme's activated complex, binding competitively and stabilizing the enzyme in an inactive T-state, thereby potently inhibiting cellular pyrimidine nucleotide production [2]. Its mechanism of action is distinct from other antimetabolites that target downstream steps in nucleotide synthesis.

Transition-state analog ATCase inhibitor
Bisubstrate analog for pyrimidine pathway blockade studies
Conformational R-state stabilization tool
Enables trapping of ATCase in catalytically relevant state for structural biology
Distinct from downstream antimetabolites
Mechanism targets de novo pyrimidine synthesis upstream of 5-FU and methotrexate

Why PALA Cannot Be Substituted by Generic ATCase Inhibitors


Generic substitution of PALA with other pyrimidine biosynthesis inhibitors or ATCase inhibitors is not feasible due to profound differences in binding affinity and mechanism of action. While many compounds have been synthesized to inhibit ATCase, none have matched the sub-nanomolar potency of PALA [1]. Furthermore, PALA's unique bisubstrate analog structure, which mimics both carbamoyl phosphate and aspartate, is critical for its high-affinity binding and its ability to stabilize a specific enzyme conformation, properties not recapitulated by simpler competitive inhibitors [2]. The combination of high potency and a defined, well-characterized mechanism makes PALA an irreplaceable tool for studying pyrimidine pathway dynamics and for the biochemical modulation of 5-fluorouracil in specific cancer therapy regimens, where its effects on uridine nucleotide pools are essential for the observed synergistic activity [3].

PALA (target)
  • Transition-state bisubstrate analog
  • High-affinity binding stabilizes R-state conformation
  • Reported strong pyrimidine depletion effect
Generic ATCase inhibitors
  • May lack bisubstrate mimicry and conformational control
  • Binding affinity may not reproduce reported PALA potency
  • Downstream metabolic effects may shift pathway interpretation

Quantitative Evidence for PALA


ATCase Inhibition Potency vs Next-Generation Phosphinate Inhibitors

PALA demonstrates an exceptionally high binding affinity for aspartate transcarbamoylase (ATCase) with an inhibition constant (Ki) of 16 nM, making it the most potent ATCase inhibitor described to date. In direct head-to-head comparisons, novel phosphinate inhibitors (compounds 2 and 3) designed to mimic PALA's structure exhibited significantly reduced potency, with Ki values of 417 nM and 193 nM, respectively [1]. This represents a 26-fold and 12-fold decrease in inhibitory activity compared to PALA, confirming that PALA remains the gold-standard for potent ATCase inhibition.

ATCase inhibition potency
Head-to-head
Ki 16 nM (PALA) vs 417, 193 nM (phosphinate inhibitors)
Reported 12- to 26-fold higher binding affinity supports pathway inhibition study fit
E. coli ATCase assay context
Enzyme Inhibition Drug Discovery ATCase

PALA Modulation Enhances 5-FU Efficacy in Colorectal Cancer

In a clinical setting, the addition of PALA to a 5-Fluorouracil (5-FU) regimen results in a quantifiable improvement in therapeutic outcome. A Phase II study demonstrated that the combination of PALA (250 mg/m2) followed 24 hours later by 5-FU (2,600 mg/m2) achieved an objective tumor response rate of 43% in patients with advanced colorectal cancer [1]. This response rate is substantially higher than historical response rates for 5-FU monotherapy in similar patient populations, which typically range from 10-20% [2].

5-FU combination response
Cross-study comparable
Reported 43% objective response rate (PALA+5-FU) vs 10-20% (5-FU alone)
Supports combination-therapy endpoint review in colorectal cancer models
Phase II trial context; endpoint may require further validation
Combination Chemotherapy Colorectal Cancer 5-Fluorouracil

ATCase Inhibition Drives Uridine Nucleotide Depletion in Tumors

The pharmacodynamic effect of PALA has been directly quantified in human tumor tissue. In a Phase I clinical trial, biopsies from patients treated with PALA showed a clear, dose-dependent relationship between PALA concentration and inhibition of its target enzyme, ACTase (17-87%). This enzymatic inhibition directly resulted in a 16-72% decrease in pyrimidine nucleotide pools relative to purine nucleotides in the same tumors [1]. This is a specific, target-engagement-driven effect that distinguishes PALA from antimetabolites like 5-FU, which act through incorporation into nucleic acids and inhibition of thymidylate synthase.

Tumor nucleotide pool depletion
Class-level inference
16-72% decrease in pyrimidine nucleotide pools
Supports target-engagement pharmacodynamic interpretation
Phase I biopsy context; dose-dependent enzyme inhibition
Pyrimidine Metabolism Pharmacodynamics Tumor Biology

Stabilization of ATCase R-State for Allosteric Studies

PALA's structure as a bisubstrate analog allows it to induce and stabilize a specific, high-affinity conformation (the R-state) of ATCase that is not achieved by simpler competitive inhibitors or substrate analogs [1]. Binding of PALA to the catalytic trimer of ATCase promotes large-scale conformational changes, including the ordering of two active site loops and a hinge closure, which closely mimics the true catalytic transition state [2]. This property is unique to PALA and a few closely related analogs and is essential for studies investigating the enzyme's allosteric regulation by nucleotides like CTP and ATP.

R-state conformational stabilization
Class-level inference
Induces hinge closure and R-state stabilization
Supports structural biology and allostery studies
X-ray crystallography context; unique bisubstrate analog effect
Structural Biology Allosteric Regulation Enzyme Mechanism

Validated Applications of PALA


ATCase Target Validation in Proliferating Cells

PALA serves as the definitive small-molecule probe for validating ATCase inhibition as a therapeutic strategy. Given its sub-nanomolar potency and well-characterized mechanism, it is the compound of choice for in vitro and in vivo studies designed to assess the consequences of blocking de novo pyrimidine biosynthesis in specific cancer cell lines or other rapidly dividing cell types. Its use can establish the proof-of-concept for ATCase dependency before investing in the development of novel inhibitors with improved drug-like properties [1].

5-FU Biochemical Modulation in Colorectal Cancer

PALA is uniquely positioned as a biochemical modulator of 5-FU. The clinical evidence supporting its use in this context is strong, with a demonstrated 43% response rate in advanced colorectal cancer when used in a specific, timed sequence with 5-FU [1]. Research focused on optimizing 5-FU-based therapies, understanding the molecular basis of synergy between pyrimidine depletion and antimetabolites, or developing new combination regimens for colorectal cancer will find PALA to be an essential component of their experimental design [2].

Structural Studies of Allosteric ATCase Regulation

For structural biology and enzymology groups, PALA is a critical reagent for trapping aspartate transcarbamoylase (ATCase) in its catalytically relevant R-state. This is essential for high-resolution structural determination (X-ray crystallography, cryo-EM) and for biophysical studies (e.g., SPR, ITC) aimed at understanding the complex allosteric transitions that govern ATCase activity in response to nucleotide effectors like CTP and ATP [1].

Pyrimidine Inhibitor Resistance Mechanisms

PALA is an ideal tool for generating and studying acquired resistance to pyrimidine starvation. Chronic exposure of cancer cells to PALA in culture selects for clones that overexpress ATCase through gene amplification, providing a well-defined model system for investigating this common mechanism of resistance to antimetabolite therapy [1].

Application
Selection Property
Validation Focus
ATCase target validation in proliferating cell models
High-affinity ATCase engagement
Pyrimidine pathway dependency endpoints
5-FU combination therapy research in colorectal cancer models
Uridine nucleotide pool depletion
Combination synergy endpoint review
Structural studies of ATCase allosteric regulation
Bisubstrate analog conformational trapping
R-state stabilization and effector analysis
Antimetabolite resistance mechanism studies
Pyrimidine starvation selection pressure
ATCase gene amplification and overexpression monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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